molecular formula C6H5NO2 B12904755 2H-Pyrrole-2,2-dicarbaldehyde

2H-Pyrrole-2,2-dicarbaldehyde

Cat. No.: B12904755
M. Wt: 123.11 g/mol
InChI Key: DAEQKMXDUZDXNJ-UHFFFAOYSA-N
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Description

2H-Pyrrole-2,2-dicarbaldehyde is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two aldehyde groups attached to the second carbon of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole-2,2-dicarbaldehyde typically involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields the desired compound in overall yields ranging from 43% to 65% .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrole-2,2-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the carbon atoms adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used under mild to moderate conditions.

Major Products:

    Oxidation: Pyrrole-2,2-dicarboxylic acid.

    Reduction: Pyrrole-2,2-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

2H-Pyrrole-2,2-dicarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrrole-2,2-dicarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity with biological molecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Pyrrole-2-carboxaldehyde: Similar structure but with only one aldehyde group.

    Pyrrole-2,5-dicarbaldehyde: Contains aldehyde groups at the second and fifth positions.

    Pyrrole-2-carboxylic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness: 2H-Pyrrole-2,2-dicarbaldehyde is unique due to the presence of two aldehyde groups on the same carbon, which imparts distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry and materials science .

Properties

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

pyrrole-2,2-dicarbaldehyde

InChI

InChI=1S/C6H5NO2/c8-4-6(5-9)2-1-3-7-6/h1-5H

InChI Key

DAEQKMXDUZDXNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N=C1)(C=O)C=O

Origin of Product

United States

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